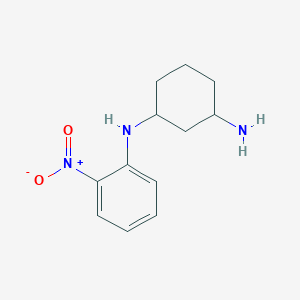
N1-(2-nitrophenyl)cyclohexane-1,3-diamine
Cat. No. B8408681
M. Wt: 235.28 g/mol
InChI Key: JJJTZBORJSMGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09145415B2
Procedure details


To a suspension of 2-fluoronitrobenzene (197 mg) and potassium carbonate (193 mg) in acetonitrile (4 mL), 1,3-cyclohexanediamine (480 mg) was added at room temperature, and the mixture was stirred for 10 hours and 30 minutes under reflux by heating. The reaction mixture was cooled to room temperature, and then ethyl acetate and water were added to the reaction mixture. The organic layer was separated, washed with saturated aqueous sodium chloride, and then dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent, 100 to 80% ethyl acetate in methanol) to obtain N1-(2-nitrophenyl)cyclohexane-1,3-diamine (C41, 162 mg).






Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].C(=O)([O-])[O-].[K+].[K+].[CH:17]1([NH2:24])[CH2:22][CH2:21][CH2:20][CH:19]([NH2:23])[CH2:18]1.C(OCC)(=O)C>C(#N)C.O>[N+:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:23][CH:19]1[CH2:20][CH2:21][CH2:22][CH:17]([NH2:24])[CH2:18]1)([O-:10])=[O:9] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
197 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
193 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
480 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC(CCC1)N)N
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 10 hours and 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by silica gel column chromatography (eluent, 100 to 80% ethyl acetate in methanol)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)NC1CC(CCC1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 162 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
